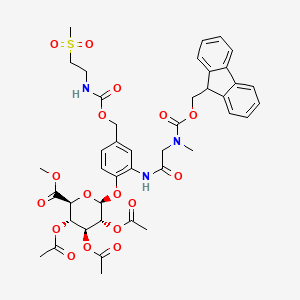

MAC glucuronide linker-1

Description

Contextualization of Cleavable Linkers in Targeted Delivery Systems

Cleavable linkers are a cornerstone of modern targeted drug delivery systems. axispharm.com They are designed to be stable in the systemic circulation and to release their payload only upon encountering specific triggers within the target microenvironment, such as changes in pH, the presence of specific enzymes, or a reducing potential. axispharm.combiosynth.com This controlled release mechanism is critical for ensuring that the therapeutic agent is unleashed precisely where it is needed, thereby enhancing the therapeutic index and reducing off-target effects. axispharm.comresearchgate.net

The design of cleavable linkers is a delicate balance between stability in circulation and susceptibility to cleavage at the target site. cam.ac.uk Various strategies have been employed, including acid-sensitive linkers that exploit the lower pH of endosomes and lysosomes, and linkers that are substrates for enzymes that are overexpressed in tumor tissues. axispharm.comcam.ac.uk

Evolution and Significance of Glucuronide-Based Linker Architectures

Within the realm of enzyme-cleavable linkers, glucuronide-based linkers have gained prominence as a valuable tool in ADC development. creativebiolabs.netnih.gov These linkers incorporate a β-glucuronic acid moiety that is specifically cleaved by the lysosomal enzyme β-glucuronidase. creativebiolabs.netmdpi.com This enzyme is abundant within lysosomes and is also found to be overexpressed in the microenvironment of some tumors, while its activity in the bloodstream is low. creativebiolabs.netnih.gov This differential expression pattern makes β-glucuronidase an attractive trigger for targeted drug release.

Rationale for the Development and Application of MAC Glucuronide Linker-1 in Advanced Conjugates

The development of MAC (Methylene Alkoxy Carbamate) glucuronide linker-1 was driven by the need for even greater control and versatility in drug conjugation, particularly for payloads containing alcohol functional groups. nih.gov This linker combines the advantageous features of a β-glucuronide trigger with a self-immolative spacer, enabling the release of unmodified alcohol-containing drugs. nih.gov

This compound is a specialized chemical entity designed for use in the creation of ADCs. bioscience.co.ukmedchemexpress.com Its structure is engineered to provide high stability during systemic circulation and to undergo specific cleavage by β-glucuronidase at the target site, leading to the release of the cytotoxic payload. This controlled release is fundamental to reducing off-target toxicity and enhancing the therapeutic window. The linker's design allows for its application in developing targeted therapies for various diseases, including cancer and viral infections, where precise delivery of the therapeutic agent is crucial.

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 2222981-71-5 | nih.gov |

| Molecular Formula | C42H47N3O17S | nih.gov |

| Molecular Weight | 897.90 g/mol | nih.gov |

| IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate | nih.gov |

| Appearance | Solid | |

| Purity | ≥95.0% | |

| Solubility | 10 mM in DMSO |

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCMXFVQNGHVML-KWMSUFDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47N3O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mac Glucuronide Linker 1 and Its Derivatives

Chemical Pathways for the Glucuronide Moiety and Self-Immolative MAC Spacer

The synthesis of MAC glucuronide linker-1 is a multi-step process that involves the preparation of two key building blocks: the protected glucuronide unit and the self-immolative methylene (B1212753) alkoxy carbamate (B1207046) (MAC) spacer. nih.govgoogle.com

Glucuronide Moiety Synthesis: The glucuronide portion is typically synthesized from glucuronic acid. The process generally involves:

Esterification: The carboxylic acid of glucuronic acid is converted to a methyl ester.

Protection: The hydroxyl groups on the sugar ring are protected, commonly through acetylation using acetic anhydride, to prevent unwanted side reactions in subsequent steps. The resulting intermediate is a fully protected glucuronide derivative, such as methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-oxane-2-carboxylate, ready for glycosidic bond formation.

Self-Immolative MAC Spacer Synthesis and Linkage: The MAC spacer is a self-immolative unit designed for conjugating payloads that contain hydroxyl groups. nih.gov The synthesis involves creating a carbamate linkage that is stable under physiological conditions but fragments upon a specific trigger. google.com For the MAC glucuronide linker, the trigger is the enzymatic cleavage of the glucuronide moiety.

Glycosylation: The protected glucuronide donor is coupled with a phenolic aglycone (e.g., a substituted 4-aminophenol (B1666318) derivative) under glycosylation conditions to form a β-glycosidic bond. This bond is designed to be selectively cleaved by β-glucuronidase in the tumor microenvironment. nih.gov

Spacer and Handle Installation: The aglycone is further elaborated to install the MAC spacer components and a conjugation handle. This includes the introduction of a group like 2-(methylsulfonyl)ethanol (B46698) which is linked via a carbamoyloxymethyl group on the phenolic ring. An amino acid, such as N-methyl-N-(Fmoc-glycyl), is attached to the amino group of the aglycone. nih.gov

Self-Immolation Mechanism: The linker system is designed for a two-step drug release. First, β-glucuronidase cleaves the glycosidic bond. This initiates a cascade of electronic rearrangements within the self-immolative spacer, leading to the spontaneous decomposition of the methylene carbamate unit and the release of the free drug with its original hydroxyl group regenerated. google.comgoogle.com

The structure of this compound features a central phenoxy group to which the glucuronide, the self-immolative unit, and the payload attachment point are connected. nih.gov

Functionalization Strategies for Diverse Conjugation Handles

To be useful in constructing ADCs, linkers must possess a reactive handle for covalent attachment to the antibody or the drug payload. This compound is designed with versatile functional groups to facilitate this conjugation.

The structure of this compound contains a fluorenylmethyloxycarbonyl (Fmoc) protected secondary amine. nih.gov This Fmoc group is a common protecting group in peptide synthesis and can be readily removed under basic conditions to reveal a nucleophilic amine. This amine can then be acylated by an activated carboxylic acid on a payload molecule to form a stable amide bond.

For conjugation to an antibody, the linker-payload complex would typically require a different type of reactive handle. Common strategies, though not inherent in the base structure of this compound, involve modifying the linker to include:

N-hydroxysuccinimide (NHS) esters: These are highly reactive towards primary amino groups, such as the ε-amino group of lysine (B10760008) residues on the antibody surface. nih.gov

Maleimides: This functional group reacts specifically with thiol (sulfhydryl) groups, which can be introduced into the antibody by reducing interchain disulfide bonds or by engineering cysteine residues at specific sites. nih.gov

Click Chemistry Handles: Functional groups like azides or alkynes can be incorporated into the linker structure. nih.gov These allow for highly efficient and specific conjugation to a correspondingly functionalized antibody or payload via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. harvard.edu

The specific functionalization strategy depends on the nature of the payload and the desired site of conjugation on the antibody.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial in the multi-step synthesis of a complex molecule like this compound to maximize yield and ensure high purity, which is often required to be ≥99.0%. abmole.com

Key optimization parameters include:

Protecting Group Strategy: The choice and application of protecting groups for the hydroxyl functions of the glucuronic acid (e.g., acetates) and the amine function of the spacer (e.g., Fmoc) are critical. nih.gov Conditions for their selective removal must be carefully controlled to avoid unintended reactions elsewhere in the molecule.

Coupling Reagents: The efficiency of the glycosylation reaction and the amide bond formation depends heavily on the choice of coupling agents and catalysts. Optimization involves screening different reagents and reaction conditions (solvent, temperature, reaction time) to achieve the highest conversion with minimal side products.

Purification Methods: Each intermediate and the final product must be rigorously purified. High-performance liquid chromatography (HPLC) and column chromatography are standard methods used to isolate the desired compound from unreacted starting materials and side products. The choice of solvent systems and stationary phases is optimized to achieve the best separation.

Solvent and Temperature Control: The solubility of reactants and the rate of reaction are influenced by the solvent and temperature. medchemexpress.com These must be carefully selected and controlled to ensure the reaction proceeds efficiently and to minimize degradation of sensitive functional groups.

The following table summarizes key reaction steps and typical conditions that would be subject to optimization.

| Reaction Step | Typical Reagents & Conditions | Optimization Focus |

|---|---|---|

| Glucuronide Protection | Acetic anhydride, pyridine (B92270) or other base | Minimizing side products, ensuring complete protection |

| Glycosylation | Glucuronide donor, aglycone, Lewis acid catalyst (e.g., TMSOTf) | Stereoselectivity (achieving β-linkage), maximizing yield |

| Amide Coupling | Fmoc-protected amino acid, coupling agent (e.g., HATU, HOBt), base (e.g., DIPEA) | Achieving high coupling efficiency, preventing racemization |

| Fmoc-Deprotection | Piperidine in an aprotic solvent (e.g., DMF) | Ensuring complete deprotection without affecting other groups |

| Purification | Silica gel chromatography, reverse-phase HPLC | Solvent gradient, flow rate, column choice for optimal purity |

Scalability Considerations and Process Development in MAC Glucuronide Linker Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a large-scale manufacturing process for clinical and commercial supply presents significant challenges. Process development focuses on creating a robust, reproducible, and cost-effective synthesis. pharmtech.com

Key considerations include:

Raw Material Sourcing and Quality Control: For large-scale synthesis, a reliable supply chain for all starting materials and reagents is essential. Strict quality control of these materials is necessary to ensure consistency between batches. pharmtech.com

Good Manufacturing Practice (GMP): The synthesis of components for therapeutic use must be conducted under GMP guidelines. This requires extensive documentation, process validation, and quality assurance to ensure the final product is safe and meets all specifications.

Analytical Method Development: Robust analytical methods (e.g., HPLC, LC-MS, NMR) are required to monitor the reaction progress, characterize intermediates, and confirm the purity and identity of the final linker. These methods must be validated to be reliable and reproducible. pharmtech.com

Waste Management and Environmental Impact: Large-scale chemical synthesis generates significant waste. A scalable process must consider the environmental impact and incorporate efficient waste management and solvent recycling strategies.

The complexity of the this compound molecule necessitates a dedicated process development effort to overcome these challenges and enable its use in the manufacturing of ADC therapeutics.

Molecular Mechanism of Action and Cleavage Kinetics

Principles of β-Glucuronidase-Mediated Hydrolysis of the Glucuronide Linkage

The fundamental principle behind the MAC glucuronide linker-1's specificity lies in its exploitation of the tumor microenvironment's unique enzymatic profile. Tumors, particularly in their necrotic regions, exhibit high concentrations of lysosomal enzymes, including β-glucuronidase. This enzyme is released from both dying tumor cells and infiltrating immune cells like macrophages. In contrast, the level of β-glucuronidase activity in systemic circulation is very low, and the enzyme is inactive at the physiological pH of 7.4.

The linker incorporates a glucuronic acid moiety, which acts as a specific substrate for β-glucuronidase. The cleavage process is a hydrolytic reaction. The β-glucuronidase enzyme recognizes and binds to the glucuronide portion of the linker. Following binding, the enzyme catalyzes the hydrolysis of the glycosidic bond that connects the glucuronic acid to the rest of the linker system. This initial cleavage is the rate-determining step for drug release and is highly specific, occurring preferentially within the acidic and enzyme-rich tumor microenvironment. This enzymatic action unmasks the subsequent self-immolative spacer, initiating the payload release cascade.

Investigation of the Self-Immolative Cascade Triggered by MAC Spacer

The "MAC" component of the linker refers to a p-aminobenzylcarbamate (PABC) self-immolative spacer. Once the β-glucuronidase enzyme removes the terminal glucuronic acid cap, the exposed phenolic oxygen on the PABC unit triggers a spontaneous cascade of electron rearrangement.

This process, known as a 1,6-elimination reaction, is an intramolecular cyclization that is rapid and irreversible. The de-shielded aminobenzyl group is inherently unstable. The free phenolic hydroxyl group initiates an electronic cascade that results in the fragmentation of the entire spacer unit. This fragmentation releases the active cytotoxic drug, carbon dioxide, and a remnant of the spacer. The self-immolative nature of this spacer is crucial because it ensures that once the enzymatic cleavage occurs, the drug is released in its active form without any part of the linker remaining attached, which could otherwise hinder its efficacy. The design of this cascade prevents the premature release of the drug and ensures the release mechanism is independent of any further enzymatic activity once initiated.

Factors Influencing Cleavage Rate: pH, Enzyme Concentration, and Structural Modulations

The rate of cleavage of the this compound is not constant but is significantly influenced by several key factors, which underpins its tumor-selective action.

pH: β-glucuronidase exhibits optimal enzymatic activity in an acidic environment, typically with a pH range of 4.5 to 5.0. The extracellular environment of many solid tumors is known to be more acidic (pH 6.0-7.0) compared to normal tissues and blood (pH ~7.4). More importantly, the intracellular lysosomal compartments, where ADCs are often internalized, have an even lower pH (4.5-5.0). This pH differential ensures that the linker remains stable in circulation but is rapidly cleaved upon reaching the tumor site or after internalization into tumor cells.

Enzyme Concentration: The concentration of β-glucuronidase is a critical determinant of the cleavage rate. As previously noted, necrotic areas within solid tumors have significantly elevated levels of the enzyme. Studies have shown a direct correlation between the concentration of β-glucuronidase and the rate of glucuronide conjugate cleavage. Higher enzyme concentrations lead to a faster release of the payload drug. This concentration gradient between tumor and healthy tissue is a primary driver of the linker's selectivity.

Structural Modulations: The kinetics of the self-immolative cascade can be fine-tuned through structural modifications to the PABC spacer. For instance, introducing electron-donating or electron-withdrawing groups onto the aromatic ring of the spacer can either accelerate or decelerate the rate of the 1,6-elimination reaction following the initial enzymatic cleavage. This allows for the rational design of linkers with tailored drug-release profiles to suit different therapeutic applications and payload potencies.

Quantitative Kinetic Studies of Drug Release from this compound Conjugates In Vitro

In vitro studies are essential for quantifying the release kinetics of cytotoxic payloads from ADCs featuring the this compound. These experiments typically involve incubating the ADC with purified β-glucuronidase under controlled conditions that mimic the tumor microenvironment (e.g., acidic pH, specific enzyme concentrations) and measuring the concentration of the released drug over time.

One study investigating a glucuronide-linked ADC demonstrated that the payload release was entirely dependent on the presence of β-glucuronidase. In the absence of the enzyme, the conjugate remained stable with a half-life (t½) of approximately 13 days at pH 7.4. However, upon incubation with bovine β-glucuronidase at 37°C, the payload was released with a half-life of 2.5 hours. Further kinetic analysis showed that the rate of drug release was directly proportional to the enzyme concentration, as dictated by the Michaelis-Menten model of enzyme kinetics.

The following table summarizes representative kinetic data for a glucuronide-based ADC, illustrating the influence of enzyme presence on drug release.

| Condition | Half-life (t½) of Conjugate | Payload Release Rate | Reference |

| No β-glucuronidase (pH 7.4) | ~13 days | Negligible | |

| With β-glucuronidase (pH 5.0, 37°C) | 2.5 hours | Rapid |

These quantitative studies confirm the linker's stability in conditions mimicking systemic circulation and its rapid cleavage and payload release in the presence of the target enzyme under tumor-like conditions.

Strategic Integration of Mac Glucuronide Linker 1 in Bioconjugate Design

Design Considerations for Payload Attachment via MAC Glucuronide Linker-1

The design of a linker-payload system is a crucial step that dictates the ultimate efficacy and specificity of a bioconjugate. The this compound is engineered for the controlled release of cytotoxic agents, leveraging the enzymatic activity of β-glucuronidase, which is abundant in the lysosomal compartment of cells and overexpressed in some tumor environments. creativebiolabs.netcreative-biolabs.comnih.govbiopharminternational.com This enzymatic trigger ensures that the linker remains stable in systemic circulation, where β-glucuronidase activity is low, and selectively releases its payload following internalization into the target cell. creativebiolabs.netcreative-biolabs.com

A key feature of the this compound is its incorporation of a Methylene (B1212753) Alkoxy Carbamate (B1207046) (MAC) self-immolative unit. nih.gov This innovation was specifically developed to enable the conjugation of alcohol-containing payloads, a class of molecules that had been difficult to incorporate into ADCs using traditional linker chemistries. nih.gov The design involves the MAC unit acting as a bridge between the payload's hydroxyl group and the linker's release mechanism.

The release sequence is initiated by the cleavage of the β-glucuronide glycosidic bond by β-glucuronidase. creativebiolabs.netmdpi.com This enzymatic reaction unmasks a phenolic hydroxyl group, which in turn triggers a spontaneous 1,6-elimination reaction through the self-immolative spacer. nih.govmdpi.com This cascade fragmentation ultimately liberates the unmodified, active alcohol-containing payload inside the target cell. nih.gov The stability and release kinetics can be fine-tuned based on substitutions on the MAC unit, allowing for optimization for different payloads and targets. nih.gov

Chemical Coupling Methodologies for Payloads (e.g., alcohol-containing, amine-containing)

The versatility of the glucuronide linker platform extends to its ability to be coupled with payloads bearing different functional groups, primarily through the use of specific self-immolative spacers. The choice of spacer is dictated by the type of functional group available on the payload.

For Alcohol-Containing Payloads: The Methylene Alkoxy Carbamate (MAC) unit is the essential coupling technology. nih.gov The payload's hydroxyl group is linked via a carbamate bond to the MAC spacer. This strategy was successfully used to conjugate the potent microtubule-disrupting agent auristatin E (AE), which contains a critical norephedrine (B3415761) alcohol, to an anti-CD30 antibody. nih.gov This demonstrated the MAC linker's ability to effectively deliver alcohol-containing payloads. nih.gov

For Amine-Containing Payloads: While the MAC unit is specialized for alcohols, the broader family of glucuronide linkers frequently utilizes a p-aminobenzyl alcohol (PAB) self-immolative spacer for payloads containing primary or secondary amines. nih.govnih.gov In this configuration, the amine group of the payload forms a carbamate linkage with the PAB spacer. The PAB unit is, in turn, connected to the glucuronide trigger. Upon enzymatic cleavage of the glucuronide, the PAB spacer undergoes a similar 1,6-elimination to release the amine-containing drug. mdpi.comnih.gov This approach has been used to conjugate payloads such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). nih.govaacrjournals.org

| Payload Functional Group | Coupling Spacer/Unit | Linkage Type | Example Payload(s) |

|---|---|---|---|

| Alcohol (-OH) | Methylene Alkoxy Carbamate (MAC) | Carbamate | Auristatin E (AE) nih.gov |

| Amine (-NH2, -NHR) | p-Aminobenzyl Alcohol (PAB) | Carbamate | MMAE, MMAF nih.govaacrjournals.org |

| Phenol (Ar-OH) | N,N′-dimethylethylene diamine | Carbamate | Psymberin A nih.gov |

Linkage Strategies for Biomacromolecules and Targeting Moieties (e.g., Antibodies, Nanoparticles)

Once the payload is attached to the linker, the entire construct must be covalently attached to the biomacromolecule, which is most commonly a monoclonal antibody. A prevalent strategy for this conjugation involves the use of maleimide (B117702) chemistry. researchgate.net The linker is typically functionalized with a maleimide group, which reacts with free thiol groups on the antibody to form a stable thioether bond. mdpi.comaacrjournals.org These thiol groups are generated by the selective reduction of interchain disulfide bonds on the antibody. mdpi.com

A significant challenge with standard maleimide linkers, such as the maleimidocaproyl (MC) unit, is the potential for in-vivo instability. aacrjournals.org The thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin, leading to premature deconjugation of the linker-payload from the antibody. aacrjournals.orgrsc.org

To address this instability, "self-stabilizing" maleimides have been developed. aacrjournals.org These modified maleimides are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation. aacrjournals.orggoogle.com This ring-opening reaction renders the linkage irreversible and resistant to the retro-Michael reaction, significantly improving the stability of the ADC in plasma. aacrjournals.orgrsc.org An example is the replacement of a standard maleimidocaproyl (MC) stretcher with a self-stabilizing maleimide (mDPR), which prevents payload deconjugation in vivo. aacrjournals.org

Beyond antibodies, the this compound technology is also being explored for its utility in other targeted drug delivery systems. Its ability to connect therapeutic compounds to carrier molecules makes it suitable for the development of targeted nanoparticles, enabling more effective delivery of payloads to specific tissues or organs.

Impact of Linker on Conjugate Hydrophilicity and Aggregation Propensity

The β-glucuronide component of the this compound is highly hydrophilic due to its sugar-based structure. creativebiolabs.netnih.govbiopharminternational.commdpi.com This inherent hydrophilicity helps to offset the hydrophobicity of the payload. rsc.org As a result, glucuronide-based linkers can significantly reduce the propensity for ADC aggregation, even at high drug-to-antibody ratios (DAR). mdpi.comproteogenix.science This property is a distinct advantage over more hydrophobic linkers, such as those based on the valine-citrulline (Val-Cit) dipeptide. nih.govproteogenix.science

| Linker Type | Key Finding on Aggregation | Source |

|---|---|---|

| β-Glucuronide | Glucuronide-linked conjugates show minimal aggregation (<5%). | nih.gov |

| Dipeptide (Val-Cit) | Dipeptide-linked conjugates can show up to 80% aggregation. | nih.gov |

| β-Glucuronide | The hydrophilic nature allows for the use of hydrophobic drugs that would otherwise lead to high degrees of aggregation. | nih.gov |

| β-Glucuronide | Reduces the risk of ADC aggregation and enhances the DAR with no detrimental effect on pharmacokinetics. | proteogenix.science |

| β-Glucuronide | Particularly useful for the conjugation of hydrophobic payloads like camptothecin (B557342) and cyclopropylbenz[e]indoles to mitigate aggregation. | rsc.org |

The ability to reduce aggregation allows for the development of more homogeneous ADCs with higher DARs (e.g., DAR 8), which can lead to greater potency. aacrjournals.orgproteogenix.science Researchers have further enhanced this effect by incorporating discrete polyethylene (B3416737) glycol (PEG) chains into the glucuronide linker design, which further improves solubility and pharmacokinetic profiles. aacrjournals.orgacs.org

Analytical and Spectroscopic Characterization of Mac Glucuronide Linker 1 and Its Conjugates

Chromatographic Techniques for Purity, Integrity, and Conjugation Efficiency

Chromatographic methods are indispensable for assessing the purity of the MAC glucuronide linker-1 itself, as well as the integrity and conjugation efficiency of the final ADC.

Purity of the Linker: The purity of the synthesized this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) , often with UV detection. A reversed-phase column (e.g., C18) is commonly employed with a gradient elution of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A high purity level, typically above 95%, is required for its use in ADC manufacturing.

Integrity and Conjugation Efficiency of the ADC: Several chromatographic techniques are used to characterize the resulting ADC:

Size Exclusion Chromatography (SEC): SEC is used to assess the aggregation and fragmentation of the ADC. binghamton.edu This technique separates molecules based on their hydrodynamic radius. A properly conjugated and purified ADC should elute as a single, symmetrical peak corresponding to the monomeric form. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks suggest fragmentation, both of which are critical quality attributes to control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the average DAR and to analyze different conjugated species. The analysis is typically performed after deglycosylation and reduction of the ADC to separate the light and heavy chains. The increased hydrophobicity of the drug-conjugated chains allows for their separation and subsequent analysis.

The table below provides a representative overview of the chromatographic techniques used in the analysis of ADCs with glucuronide linkers.

| Technique | Purpose | Stationary Phase Example | Mobile Phase Example | Typical Observation |

| RP-HPLC | Purity of linker | C18 | Water/Acetonitrile with 0.1% TFA | Single major peak for pure linker |

| HIC | DAR distribution of ADC | Butyl- or Phenyl-based | High salt (e.g., ammonium (B1175870) sulfate) to low salt gradient | Separation of peaks corresponding to different DAR values |

| SEC | Aggregation and fragmentation | Silica-based with hydrophilic coating | Phosphate buffered saline | A major peak for the monomeric ADC |

| RP-HPLC | DAR and conjugate analysis (reduced ADC) | C4 or C8 | Water/Acetonitrile with 0.1% Formic Acid | Separation of light and heavy chains with different drug loads |

Mass Spectrometry for Structural Confirmation and Molecular Weight Determination

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound and its conjugates, providing precise molecular weight information and structural confirmation. issuu.com

Linker Characterization: For the this compound, high-resolution mass spectrometry techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm its molecular weight. The expected molecular weight for this compound (C42H47N3O17S) is 897.90 g/mol . creativebiolabs.netresearchgate.net The observed mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ or other adducts, confirming the identity of the synthesized linker.

ADC Characterization: In the context of the ADC, MS is crucial for:

Confirming Conjugation: By comparing the mass of the naked antibody with the mass of the ADC, the successful conjugation of the linker-drug can be confirmed.

Determining DAR: At the intact ADC level, MS can provide an average DAR value. For more detailed information, the ADC is often deglycosylated and reduced to separate the light and heavy chains. LC-MS analysis of these chains allows for the precise determination of the number of linker-drug molecules attached to each chain, providing a detailed DAR distribution profile.

Structural Confirmation: Tandem mass spectrometry (MS/MS) can be used to fragment the linker-drug moiety, providing structural information and confirming the site of attachment to the antibody, typically on cysteine or lysine (B10760008) residues.

Below is a table summarizing the application of mass spectrometry in the analysis of this compound and its conjugates.

| Technique | Analyte | Information Obtained | Expected m/z for Linker (C42H47N3O17S) |

| ESI-MS | This compound | Molecular weight confirmation | ~898.9 (as [M+H]+) |

| MALDI-TOF MS | Intact ADC | Average DAR | N/A |

| LC-MS (reduced ADC) | Light and Heavy Chains | DAR distribution, confirmation of conjugation | N/A |

| MS/MS | Linker-drug fragment | Structural elucidation of the linker and payload | Fragmentation pattern consistent with the structure |

Nuclear Magnetic Resonance Spectroscopy for Linker Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the this compound. While specific NMR data for this proprietary linker is not publicly available, the principles of its characterization can be described based on related glucuronide structures.

1H NMR: The proton NMR spectrum would provide key information about the different chemical environments of the protons in the molecule. For a glucuronide linker, characteristic signals would be expected for:

The anomeric proton of the glucuronic acid moiety.

Protons of the sugar ring.

Protons of the self-immolative spacer, if present.

Protons of the conjugation handle (e.g., a maleimide (B117702) group).

Protons associated with the "MAC" modification.

13C NMR: The carbon-13 NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom in the linker, further confirming its carbon skeleton.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, allowing for a complete assignment of the structure. For instance, HMBC can be crucial in confirming the linkage between the glucuronic acid moiety and the spacer unit.

The following table provides hypothetical, representative 1H NMR chemical shifts for a generic glucuronide linker to illustrate the type of information obtained.

| Proton | Representative Chemical Shift (ppm) | Multiplicity |

| Anomeric H (Glucuronide) | 4.5 - 5.5 | d |

| Sugar Ring Protons | 3.2 - 4.5 | m |

| Aromatic Protons (Spacer) | 6.5 - 8.0 | m |

| Methylene (B1212753) Protons (Spacer) | 4.0 - 5.0 | m |

Spectroscopic Methods for Monitoring Linker Stability and Cleavage Products

Monitoring the stability of the this compound in the ADC and the kinetics of its cleavage is critical for understanding its performance. Spectroscopic methods are well-suited for these studies.

Stability Studies: The stability of the ADC can be monitored by incubating it in plasma or buffer at physiological conditions and analyzing aliquots at different time points.

UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can indicate degradation or aggregation of the ADC.

LC-MS: As described earlier, LC-MS is a powerful tool to monitor the degradation of the ADC over time by quantifying the amount of intact ADC and any degradation products.

Cleavage Monitoring: The cleavage of the glucuronide linker by the enzyme β-glucuronidase can be monitored using various spectroscopic techniques.

HPLC or LC-MS: These techniques can be used to monitor the disappearance of the intact ADC and the appearance of the cleaved payload over time. This allows for the determination of the cleavage kinetics. nih.gov

Fluorescence Spectroscopy: A common method to monitor linker cleavage is to use a fluorogenic substrate. A linker can be synthesized with a quenched fluorophore that becomes fluorescent upon cleavage. This allows for a real-time, continuous monitoring of the enzymatic reaction. digitellinc.comacs.org While this requires a modified version of the linker, it provides valuable kinetic data.

The table below summarizes the spectroscopic methods used for stability and cleavage studies.

| Method | Application | Principle | Information Gained |

| UV-Vis Spectroscopy | Stability | Monitoring changes in absorbance | Detection of aggregation or gross degradation |

| LC-MS | Stability and Cleavage | Separation and quantification of intact ADC and its products | Rate of degradation, rate of cleavage, identification of products |

| Fluorescence Spectroscopy | Cleavage Kinetics | Use of a fluorogenic linker-payload mimic | Real-time monitoring of enzymatic cleavage |

Preclinical in Vitro Assessment of Mac Glucuronide Linker 1 Performance

Evaluation of Linker Stability in Biological Mimetic Environments

A crucial attribute of an effective ADC linker is its stability in systemic circulation to prevent premature drug release, which can lead to off-target toxicity. nih.govnih.gov The MAC glucuronide linker-1 is engineered for high stability in plasma. creativebiolabs.net The β-glucuronide component is highly hydrophilic, which not only imparts stability but also helps to circumvent the tendency of ADCs with hydrophobic drugs to aggregate. nih.gov

Studies have demonstrated that ADCs featuring β-glucuronide linkers remain stable and largely intact in human and mouse plasma. creativebiolabs.netresearchgate.net This stability is attributed to the low activity of the cleaving enzyme, β-glucuronidase, in systemic circulation compared to its high concentration within lysosomes. creativebiolabs.net While the glucuronide portion of the linker is exceptionally stable, the maleimide (B117702) group, used for conjugation to antibody cysteine residues, can be susceptible to degradation or a retro-Michael reaction, leading to drug-linker loss. semanticscholar.org However, strategies such as using self-hydrolyzing maleimides can improve the stability of this thiosuccinimide linkage by promoting rapid hydrolysis of the succinimide ring, rendering it resistant to elimination reactions. semanticscholar.org

In lysosomal extracts, which mimic the intracellular target environment, the linker is designed to be labile. The acidic pH and high concentration of lysosomal enzymes, particularly β-glucuronidase, facilitate the cleavage of the glycosidic bond. creativebiolabs.netresearchgate.net In vitro assays using human liver S9 fractions or purified lysosomal enzymes are employed to confirm this targeted payload release. researchgate.net

Table 1: Summary of this compound Stability in Mimetic Environments| Biological Environment | Expected Stability | Key Factors | Primary Rationale |

|---|---|---|---|

| Plasma / Serum | High | Neutral pH, Low β-glucuronidase activity | Minimizes premature payload release and off-target toxicity. creativebiolabs.net |

| Lysosomal Extracts | Low | Acidic pH, High β-glucuronidase activity | Facilitates efficient cleavage and intracellular payload release. creativebiolabs.netresearchgate.net |

Comparative Drug Release Kinetics from Conjugates in Enzymatic and Non-Enzymatic Conditions

The efficacy of the this compound hinges on its differential cleavage kinetics between non-enzymatic (systemic circulation) and enzymatic (lysosomal) environments. In non-enzymatic conditions, such as incubation in plasma, the linker shows minimal payload release, consistent with its high stability. researchgate.net

Conversely, in the presence of β-glucuronidase, the linker undergoes facile and rapid cleavage of the glycosidic bond. creativebiolabs.netnih.govbroadpharm.com This enzymatic reaction is the rate-limiting step for drug release. Following this cleavage, a spontaneous self-immolation of a spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), occurs, which in turn liberates the active payload. creativebiolabs.net In vitro studies demonstrate that this release is quantitative and swift upon exposure to the enzyme. researchgate.net For instance, experiments quenching the linker's maleimide group with N-acetylcysteine followed by enzymatic digestion showed rapid evolution of the free drug. researchgate.net This stark contrast in release kinetics validates the linker's design for selective activation in the target tumor or cell environment. creativebiolabs.net

Table 2: Comparative Drug Release Kinetics| Condition | Key Component | Payload Release Rate | Mechanism |

|---|---|---|---|

| Enzymatic | β-glucuronidase | Rapid / High | Enzymatic hydrolysis of the glucuronide's glycosidic bond. creativebiolabs.netresearchgate.net |

| Non-Enzymatic (e.g., Plasma) | None (or negligible enzyme levels) | Slow / Minimal | High stability of the glycosidic bond at physiological pH. |

Assessment of Linker Integrity and Payload Release Profile Across Diverse In Vitro Physiologically Relevant Conditions

The payload release profile remains highly dependent on the presence of β-glucuronidase. creativebiolabs.net This enzyme is abundant in lysosomes and can also be found in the necrotic areas of some tumors, providing two potential sites for drug release. nih.gov In vitro assays confirm that drug release is specifically triggered by the enzyme and does not occur significantly under other physiological conditions, such as exposure to other proteases found in plasma. nih.govresearchgate.net The selectivity observed in cell-based assays further suggests a high degree of stability and specific, targeted release. nih.gov

Methodologies for Quantifying Released Payload and Byproducts In Vitro

Accurate quantification of the released payload and any associated byproducts is essential for understanding an ADC's potency, stability, and potential degradation pathways. nih.govadcreview.com A suite of advanced analytical techniques is employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the sensitive and selective quantification of the free payload and its metabolites or byproducts in complex biological matrices like plasma or cell lysates. researchgate.netcrownbio.com It is considered a primary platform for analyzing small-molecule components of ADCs. nih.gov

Immuno-affinity Capture: Often coupled with LC-MS/MS, this method uses antibodies to isolate the ADC from a biological sample before analysis. nih.govresearchgate.net Subsequent enzymatic cleavage of the captured ADC allows for the precise measurement of the conjugated payload. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): LBAs like ELISA can be developed to quantify the free payload, although they may require highly specific antibodies and can be more time-consuming to develop compared to LC-MS methods. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Techniques such as reverse-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) are used to separate different ADC species, including the unconjugated antibody, and to quantify the amount of free drug. nih.govwindows.net

Förster Resonance Energy Transfer (FRET): FRET-based methods can be used to quantify linker cleavage in real-time at a subcellular level, providing valuable kinetic data on payload release. nih.gov

Table 3: Methodologies for In Vitro Quantification| Methodology | Analyte(s) | Key Advantages | Reference |

|---|---|---|---|

| LC-MS/MS | Released Payload, Byproducts, Metabolites | High sensitivity, specificity, and structural information. | researchgate.netnih.gov |

| Immuno-affinity Capture LC-MS/MS | Antibody-conjugated payload | High specificity for ADC components in complex matrices. | researchgate.netnih.gov |

| ELISA | Total Antibody, Free Payload | High throughput for specific analyte quantification. | nih.gov |

| HPLC (RP-HPLC, HIC) | Free Payload, ADC species with different DARs | Separates components based on hydrophobicity. | windows.net |

Advanced Design Principles and Structural Modifications of Mac Glucuronide Linker 1

Structure-Activity Relationship Studies for Glucuronide Linker Optimization

The optimization of glucuronide linkers, a critical component in antibody-drug conjugates (ADCs), is significantly guided by structure-activity relationship (SAR) studies. These studies aim to modulate the physicochemical and pharmacological properties of the ADC to enhance its therapeutic index. A key area of focus has been the incorporation of polyethylene (B3416737) glycol (PEG) moieties to improve the hydrophilicity of the linker-payload system. nih.govaacrjournals.orgaacrjournals.org

Research has demonstrated a clear correlation between the length of the PEG chain integrated into the glucuronide linker and the pharmacokinetic profile of the resulting ADC. aacrjournals.orgaacrjournals.org For instance, in studies with monomethylauristatin E (MMAE) conjugates, increasing the PEG chain length led to a reduction in plasma clearance. However, a threshold was observed, beyond which further increases in PEG length did not confer additional pharmacokinetic benefits. aacrjournals.orgaacrjournals.org

A pivotal aspect of linker design is ensuring its stability in systemic circulation while allowing for efficient cleavage by β-glucuronidase within the lysosomal compartment of target cells. biopharminternational.comnih.gov SAR studies have explored modifications to the self-immolative spacer connected to the glucuronide moiety to fine-tune the drug release kinetics. The stability of the maleimide (B117702) group, often used for conjugation to the antibody, has also been a subject of optimization. The development of self-stabilizing maleimides has been shown to prevent payload de-conjugation in vivo, leading to improved stability and potentially enhanced antitumor activity. aacrjournals.orgaacrjournals.org

The following table summarizes the impact of PEG chain length on the pharmacokinetic properties of a model ADC:

| Drug-Linker | PEG Length (n) | Clearance (mL/day/kg) |

| Linker A | 0 | High |

| Linker B | 4 | Moderate |

| Linker C | 8 | Low |

| Linker D | 12 | Low |

| Linker E | 24 | Low |

This table is illustrative and based on general findings in the field. Actual values can vary depending on the specific ADC construct.

Influence of MAC Spacer Modifications on Self-Immolative Kinetics and Release Fidelity

The self-immolative spacer is a critical component of the linker system, designed to undergo spontaneous cleavage and release the payload following the enzymatic removal of the glucuronide trigger. nih.govnih.gov The kinetics of this self-immolation process directly impacts the efficiency and fidelity of drug release. Modifications to the spacer's structure can significantly influence these kinetics. nih.gov

The design of the self-immolative spacer can be tailored to control the rate of drug release. For example, the electronic properties of the spacer can be modulated to either accelerate or decelerate the 1,6-elimination reaction that precedes payload release. nih.gov The incorporation of a "MAC" (masked amine-containing) self-immolative unit is a strategy employed for payloads containing alcohol functionalities. researchgate.net

The fidelity of the release mechanism is paramount to ensure that the active drug is liberated without any residual linker fragments that could impair its activity or increase its toxicity. The design of the self-immolative spacer plays a crucial role in achieving this "traceless" release. researchgate.net Studies have shown that the structure of the spacer can influence the stability of the ADC in circulation, with more stable spacers leading to reduced premature drug release and improved in vivo performance. aacrjournals.orgaacrjournals.org

The following table outlines the general relationship between spacer modification and its effect on release kinetics:

| Spacer Modification | Effect on Self-Immolative Kinetics | Impact on Release Fidelity |

| Electron-withdrawing groups | Accelerated kinetics | May vary |

| Electron-donating groups | Decelerated kinetics | May vary |

| Steric hindrance near the cleavage site | Decelerated kinetics | May improve fidelity |

| Optimized leaving group | Fine-tuned release rate | High fidelity |

Strategies for Modulating Linker Hydrophilicity and its Impact on Conjugate Properties

The hydrophobicity of the payload can negatively impact the properties of an ADC, leading to aggregation, accelerated plasma clearance, and off-target toxicity. frontiersin.orgchemexpress.com Modulating the hydrophilicity of the linker is a key strategy to overcome these challenges. The β-glucuronide moiety itself contributes to the hydrophilicity of the linker system. biopharminternational.comnih.gov

Improved Pharmacokinetics: Reduced plasma clearance and longer circulation times. aacrjournals.orgaacrjournals.orgchemexpress.com

Enhanced Therapeutic Window: Higher tolerated doses and improved efficacy. aacrjournals.orgaacrjournals.org

Reduced Aggregation: Improved solubility and stability of the ADC. frontiersin.org

Minimized Off-Target Toxicity: Decreased non-specific uptake, particularly by the liver. chemexpress.com

The configuration of the hydrophilic moiety within the linker is also important. Pendant PEG chains, for example, have been shown to be effective in shielding the hydrophobic payload and improving the pharmacokinetic profile of the ADC. researchgate.net Other hydrophilic groups, such as sulfonates and phosphates, can also be incorporated into the linker to enhance its water solubility. chemexpress.com

The table below summarizes the impact of increasing linker hydrophilicity on various ADC properties:

| ADC Property | Impact of Increased Linker Hydrophilicity |

| Plasma Clearance | Decreased aacrjournals.orgaacrjournals.orgchemexpress.com |

| Aggregation | Decreased frontiersin.org |

| In vivo Efficacy | Increased aacrjournals.orgaacrjournals.org |

| Off-target Toxicity | Decreased chemexpress.com |

Development of Multi-Functional and Orthogonally Cleavable MAC Glucuronide Linker Variants

To further enhance the capabilities of ADCs, research is ongoing into the development of multi-functional and orthogonally cleavable linker systems. A multi-functional linker could, for example, carry more than one payload molecule or incorporate an imaging agent alongside the therapeutic agent.

Orthogonally cleavable linkers are designed to release their payloads in response to two different stimuli. This could allow for a more controlled and targeted drug release. For instance, a linker could be designed to be cleaved first by an enzyme prevalent in the tumor microenvironment and then by a lysosomal enzyme, ensuring that the drug is only released within the target cell after initial activation in the tumor tissue.

While specific examples of multi-functional and orthogonally cleavable "MAC glucuronide linker-1" variants are not extensively detailed in the provided search results, the principles of their design can be inferred from the broader field of linker technology. The modular nature of the glucuronide linker system, with its distinct trigger, spacer, and conjugation moieties, lends itself to the incorporation of additional functionalities. For example, a second cleavage site could be engineered into the spacer, or an additional payload could be attached to a different position on the linker.

The development of such advanced linkers requires a deep understanding of the chemical biology of the tumor microenvironment and the intracellular trafficking of ADCs. The ultimate goal is to create ADCs with superior specificity and efficacy, further widening the therapeutic window for this class of targeted therapies.

Comparative Analysis with Established Cleavable Linker Systems

Comparison with Peptide-Based (e.g., Val-Cit), Disulfide, and pH-Sensitive Linkers

Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the target cell or tumor microenvironment. The MAC glucuronide linker-1 and other established systems achieve this through fundamentally different chemical and biological triggers.

Peptide-Based Linkers : The most common peptide linker is the valine-citrulline (Val-Cit) dipeptide, often used with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. mdpi.comaxispharm.com This system is designed for cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. axispharm.com Unlike the glucuronide linker which relies on a glycosidase, the Val-Cit linker is susceptible to proteolytic degradation. axispharm.com While generally stable, Val-Cit linkers can exhibit instability in mouse plasma due to the activity of carboxylesterase 1C, a factor that can complicate preclinical evaluation. nih.gov Furthermore, ADCs with Val-Cit linkers, particularly those with high drug-to-antibody ratios (DAR), can be prone to aggregation. axispharm.com

Disulfide Linkers : These linkers exploit the significant redox potential difference between the extracellular environment and the intracellular cytoplasm. They remain relatively stable in the bloodstream but are rapidly cleaved by reduction upon exposure to high intracellular concentrations of glutathione (GSH), a thiol-containing tripeptide. nih.gov This release mechanism is not dependent on a specific enzyme like β-glucuronidase but rather on the general reducing environment of the cytosol. nih.gov The release kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. nih.gov

pH-Sensitive Linkers : This class, which includes functionalities like hydrazones, is engineered to undergo hydrolysis in acidic environments. researchgate.net They are designed to be stable at the physiological pH of blood (≈7.4) but cleave upon internalization into the more acidic compartments of the cell, such as endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). researchgate.net However, a significant drawback of early hydrazone linkers has been their insufficient stability in circulation, leading to premature drug release and potential off-target toxicity. researchgate.net

The this compound is cleaved by the enzyme β-glucuronidase. This enzyme is abundant in lysosomes and is also found in the necrotic regions of some solid tumors, providing a dual mechanism for payload release within the tumor microenvironment. nih.govcreative-biolabs.com This enzyme-specific cleavage offers a high degree of target selectivity compared to the broader triggers of pH or redox potential. nih.govcreative-biolabs.com

| Linker Type | Cleavage Trigger | Location of Cleavage | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Glucuronide (e.g., this compound) | β-glucuronidase (Enzymatic) | Lysosomes, Tumor Microenvironment | High plasma stability, high hydrophilicity, specific enzyme target. nih.govnih.gov | Efficacy dependent on β-glucuronidase expression levels. creative-biolabs.com |

| Peptide-Based (e.g., Val-Cit) | Cathepsins (Enzymatic) | Lysosomes | Well-established, good plasma stability in humans. axispharm.com | Potential for aggregation, instability in rodent plasma. nih.gov |

| Disulfide | Glutathione (GSH) (Reductive) | Cytosol | Release independent of lysosomal enzymes, tunable release rates. nih.gov | Potential for slow, premature release in plasma. nih.gov |

| pH-Sensitive (e.g., Hydrazone) | Low pH (Acid Hydrolysis) | Endosomes, Lysosomes | Mechanism independent of enzymes, potential for bystander effect. researchgate.net | Often exhibits lower plasma stability. researchgate.net |

Advantages and Disadvantages of Glucuronide-Based Linkers in Specific Biological Contexts

The unique properties of the glucuronide linker system confer distinct advantages and disadvantages that influence its suitability for different therapeutic applications.

Advantages:

High Plasma Stability : The glycosidic bond of the glucuronide linker is exceptionally stable in systemic circulation, minimizing premature drug release that can lead to off-target toxicity. nih.govnih.gov One study reported that a β-glucuronide MMAF drug-linker conjugate had an extrapolated half-life of 81 days in rat plasma. nih.govresearchgate.net

Enhanced Hydrophilicity : The glucuronic acid moiety is highly hydrophilic. mdpi.comcreative-biolabs.com This property is particularly advantageous when conjugating hydrophobic payloads, as it can mitigate the tendency of the resulting ADC to aggregate, a common problem that can lead to faster clearance and reduced efficacy. axispharm.com Studies have shown that glucuronide-linked conjugates exhibit minimal aggregation (<5%) compared to dipeptide-linked ADCs, which can show up to 80% aggregation.

Specific Release Mechanism : Drug release is contingent on the presence of β-glucuronidase, an enzyme overexpressed in the lysosomes of many tumor types and also present in the tumor interstitium. nih.govcreative-biolabs.com This specificity provides a targeted release mechanism that can enhance the therapeutic window of the ADC. nih.gov

Versatility : The glucuronide linker platform has been successfully used to deliver a wide range of cytotoxic agents, including auristatins, doxorubicin derivatives, and camptothecin (B557342) analogues, by adapting the self-immolative spacer. nih.govcreativebiolabs.net

Disadvantages:

Dependence on Enzyme Expression : The efficacy of a glucuronide-linked ADC is critically dependent on the expression levels of β-glucuronidase in the target tumor cells. creative-biolabs.com Tumors with low or heterogeneous expression of this enzyme may be less responsive to treatment.

Benchmarking this compound Against Other Glucuronide Variants

The term "glucuronide linker" describes a class of structures, and variations within this class are typically engineered to accommodate different payload chemistries while maintaining the core release mechanism. The this compound is an enzyme-cleavable linker designed for selective drug release. Benchmarking it against other variants involves understanding these structural adaptations.

The fundamental structure of a glucuronide linker system involves the β-glucuronic acid moiety connected to a self-immolative spacer, which is in turn attached to the drug. researchgate.net The primary point of variation lies in the design of this spacer, which is selected based on the functional group available on the payload for conjugation.

Variants for Amine-Containing Payloads : For drugs that possess a reactive amine, such as auristatins (MMAE, MMAF) or doxorubicin, the most common spacer is the p-aminobenzyl carbamate (PABC) group. researchgate.net Upon cleavage of the glucuronic acid by β-glucuronidase, the PABC undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active amine-containing drug. mdpi.com

Variants for Phenol-Containing Payloads : To expand the utility of the glucuronide linker to potent phenol-containing cytotoxins like psymberin or SN-38, novel spacers have been developed. nih.gov One such variant incorporates an N,N'-dimethylethylene diamine (DMED) self-immolative spacer. nih.gov After enzymatic deglucuronidation and subsequent 1,6-elimination, the DMED carbamate undergoes a cyclization reaction to liberate the free phenol of the drug. nih.gov This demonstrates the modularity of the glucuronide platform, allowing it to be tailored for different classes of payloads.

Strategic Selection Criteria for Cleavable Linkers in Targeted Bioconjugates

The selection of an optimal cleavable linker for a given bioconjugate is a multifactorial decision that must balance the chemical properties of the linker with the biological context of the target. Key strategic criteria include:

Payload Characteristics : The chemical structure of the payload dictates the type of conjugation chemistry and self-immolative spacer that can be used. For instance, a glucuronide linker with a PABC spacer is suitable for an amine-containing drug, while a DMED spacer is required for a phenolic drug. nih.gov

Target Biology : The choice of cleavage trigger should be informed by the biology of the target cell. For a tumor type known to have high lysosomal cathepsin B activity, a Val-Cit linker may be optimal. axispharm.com Conversely, for tumors with high β-glucuronidase expression, a glucuronide linker would be a rational choice. creative-biolabs.com

Desired Release Location : If the therapeutic goal is to kill not only the target antigen-positive cells but also adjacent antigen-negative cells (bystander effect), a linker that releases a membrane-permeable drug is required. Disulfide and pH-sensitive linkers can be effective in this regard, as can enzyme-cleavable linkers that release neutral payloads. nih.gov

Stability and Pharmacokinetics : The linker must be sufficiently stable in circulation to ensure the bioconjugate reaches the target tissue before significant payload release occurs. Glucuronide and certain peptide linkers generally offer superior plasma stability compared to earlier hydrazone-based systems. researchgate.netnih.gov

Ultimately, the optimal linker is one that maximizes payload delivery to the target site while minimizing exposure to healthy tissues, a balance that must be empirically determined for each unique antibody-drug conjugate.

Future Research Directions and Translational Perspectives for Mac Glucuronide Linker 1

Application of MAC Glucuronide Linker-1 in Emerging Biotherapeutic Modalities (e.g., PROTACs, Nucleic Acid Delivery)

The unique properties of the this compound make it an attractive candidate for use in next-generation therapeutic platforms beyond traditional ADCs.

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome nih.gov. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker nih.gov. The linker's length, composition, and attachment points are critical for the PROTAC's activity nih.gov. The this compound could be adapted to create "pro-PROTACs." In this design, the glucuronide moiety would mask the activity of the PROTAC until it is cleaved by β-glucuronidase within target cells. This could provide a mechanism for targeted delivery and activation of the PROTAC, potentially reducing off-target effects and improving the therapeutic window.

Nucleic Acid Delivery: The targeted delivery of nucleic acids (like siRNA, mRNA, or DNA) remains a significant challenge. The this compound could be used to conjugate targeting moieties (such as antibodies or small molecules) to nanoparticle-based delivery systems for nucleic acids. The linker's hydrophilic nature is beneficial for use with hydrophobic drugs or carriers, and its cleavage mechanism could facilitate the release of the delivery vehicle or its payload from the targeting ligand within the lysosomal compartment of the target cell nih.govresearchgate.net.

Development of Advanced Analytical Tools for Comprehensive Linker and Conjugate Characterization

The structural complexity and heterogeneity of bioconjugates like ADCs necessitate a suite of advanced analytical methods for their characterization nih.gov. For conjugates using the this compound, key quality attributes include the average drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the level of unconjugated drug or linker-drug species nih.gov.

Future research will focus on refining and developing more sophisticated analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the identity and purity of the linker and the final conjugate. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to determine the precise mass of the conjugate, allowing for confirmation of the DAR and identification of different drug-loaded species nih.gov. Intact protein mass analysis can also be used to track the fate of deconjugated linker-payloads in plasma, as demonstrated by the identification of a linker-payload adduct with serum albumin nih.gov.

Chromatographic Techniques: Methods like hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are crucial for separating ADC species with different DARs, providing information on the homogeneity and distribution of the conjugate population nih.gov.

Capillary Electrophoresis (CE): CE-based methods can also be employed to characterize the charge heterogeneity of ADCs and quantify free drug levels nih.gov.

The continuous improvement of these analytical tools is vital for ensuring the quality, consistency, and performance of therapeutics developed with the this compound.

| Analytical Technique | Attribute Measured | Purpose in Characterization |

|---|---|---|

| UV/VIS Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | Provides a simple and rapid estimation of the average number of drugs conjugated to the antibody nih.gov. |

| Hydrophobic Interaction Chromatography (HIC) | Drug Load Distribution | Separates antibody species based on the number of conjugated drugs, revealing the homogeneity of the ADC population nih.gov. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | DAR, Drug Distribution, Stability | Offers precise mass measurement to confirm conjugation, determine DAR, and identify degradation products or side reactions, such as payload transfer to albumin nih.gov. |

| Reversed-Phase HPLC (RP-HPLC) | Quantification of Free Drug | Separates and quantifies low molecular weight, unconjugated drug-linker species in the ADC preparation nih.gov. |

Opportunities for Rational Design of Next-Generation MAC Glucuronide Linkers with Tuned Release Profiles

Rational design offers the potential to create next-generation MAC glucuronide linkers with precisely tuned properties for specific therapeutic applications. The modular nature of the linker—comprising the maleimide (B117702) conjugating group, a spacer, the glucuronide trigger, and a self-immolative unit—allows for systematic modification.

Key areas for rational design include:

Modulating Release Kinetics: The rate of drug release after enzymatic cleavage of the glucuronide is controlled by the self-immolative spacer (e.g., p-aminobenzyl alcohol). By modifying the electronic properties of this spacer, it may be possible to accelerate or decelerate the subsequent release of the active drug. This could be used to create ADCs with rapid-acting or sustained-release profiles tailored to the specific cancer type and drug mechanism.

Enhancing Hydrophilicity: The β-glucuronide moiety is highly hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads and reduce the risk of ADC aggregation nih.govresearchgate.net. Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker backbone could further improve the solubility and pharmacokinetic properties of the resulting ADC .

Expanding Payload Compatibility: The current linker design is well-suited for amine-containing drugs. By incorporating different self-immolative spacers, the utility of the glucuronide linker has been extended to phenol-containing cytotoxic agents nih.gov. Further innovation in spacer chemistry could broaden the range of compatible payloads, allowing this targeted delivery strategy to be applied to a wider variety of therapeutic agents.

By systematically exploring these modifications, researchers can develop a portfolio of MAC glucuronide linkers, each optimized for a specific antibody, payload, and therapeutic indication, thereby advancing the precision of targeted cancer therapy.

Q & A

Q. What is the structural and functional role of MAC glucuronide linker-1 in antibody-drug conjugates (ADCs)?

this compound is a non-cleavable linker that connects monoclonal antibodies to cytotoxic payloads in ADCs. Its structure includes a glucuronide moiety, which remains stable in systemic circulation but is selectively cleaved by β-glucuronidase enzymes in the tumor microenvironment. This ensures payload release occurs primarily at the target site, minimizing off-target toxicity . Methodologically, its stability can be validated via high-performance liquid chromatography (HPLC) under simulated physiological conditions (e.g., pH 7.4, 37°C) and compared to cleavage in the presence of β-glucuronidase .

Q. How does this compound enable controlled drug release in ADCs?

The linker’s glucuronide group is enzymatically hydrolyzed by β-glucuronidase, which is overexpressed in acidic and hypoxic tumor microenvironments. Researchers can quantify cleavage efficiency using enzyme activity assays (e.g., fluorometric or colorimetric substrates) and correlate results with in vitro cytotoxicity data in cancer cell lines (e.g., Ramos or L540cy cells) . For in vivo validation, tumor-specific drug release can be tracked via radiolabeled payloads or mass spectrometry in xenograft models .

Q. What are the critical stability parameters for this compound in ADC formulation?

Stability is influenced by solvent choice (e.g., DMSO solubility ≥200 mg/mL), storage conditions (−20°C for ≤1 month), and avoidance of repeated freeze-thaw cycles. Researchers should prepare stock solutions in anhydrous DMSO and test linker integrity post-reconstitution using techniques like nuclear magnetic resonance (NMR) or LC-MS .

Advanced Research Questions

Q. How can researchers optimize this compound for antiviral or non-cancer applications?

The linker’s glucuronide-based cleavage mechanism can be adapted for viral protease-rich environments. For example, in antiviral drug delivery, researchers might conjugate protease-sensitive payloads to the linker and validate site-specific activation using viral enzyme panels (e.g., HIV-1 protease or SARS-CoV-2 PLpro). In vivo efficacy can be assessed in infection models via viral load reduction assays .

Q. What experimental strategies address discrepancies in linker stability and payload release data?

Contradictions may arise from variations in enzyme activity, tumor model heterogeneity, or analytical methods. To resolve these:

- Standardize β-glucuronidase sources (e.g., recombinant human vs. bacterial enzymes) and activity units.

- Compare linker performance across multiple cell lines (e.g., epithelial vs. hematological cancers) and in vivo models.

- Use orthogonal analytical methods (e.g., HPLC for purity, MALDI-TOF for conjugate integrity) .

Q. How can this compound be integrated with emerging drug delivery technologies like PROTACs or nanocarriers?

The linker’s glucuronide moiety can be functionalized to attach PROTAC warheads or nanoparticles. For example:

- Conjugate a PROTAC degrader to the linker via a click chemistry handle (e.g., DBCO-azide).

- Load linker-drug complexes into lipid nanoparticles and assess targeted delivery using fluorescence imaging in organoid models. Validate target engagement via Western blot (for protein degradation) or immunofluorescence .

Q. What methodologies improve the solubility and bioavailability of this compound conjugates?

Poor solubility in aqueous buffers can be mitigated via formulation additives (e.g., 20% SBE-β-CD in saline) or PEGylation. Researchers should:

- Screen excipients using differential scanning calorimetry (DSC) to identify compatible stabilizers.

- Perform pharmacokinetic studies in rodents to compare AUC (area under the curve) and half-life of formulated vs. unformulated conjugates .

Methodological Considerations

- Data Analysis : Use Bayesian statistical models to interpret glucuronide enrichment in metabolic studies (e.g., 2H NMR for hepatic glucose production) .

- Validation : Cross-reference in vitro cleavage assays with in vivo efficacy using tumor growth inhibition (TGI) metrics and toxicity profiles (e.g., liver enzyme assays) .

- Troubleshooting : If linker degradation occurs during storage, test alternative cryoprotectants (e.g., trehalose) or lyophilization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.